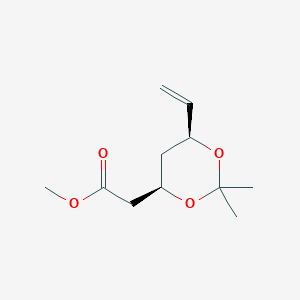

methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate

Description

Methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate is a chiral intermediate featuring a 1,3-dioxane ring with a methyl ester group at position 4 and an ethenyl substituent at position 4. This compound is structurally related to intermediates used in synthesizing statins, a class of lipid-lowering drugs. The (4R,6S) stereochemistry is critical for its role in asymmetric synthesis, ensuring proper spatial orientation for subsequent reactions. Its ethenyl group offers unique reactivity, distinguishing it from similar halogenated or oxygenated derivatives.

Properties

IUPAC Name |

methyl 2-[(4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-5-8-6-9(7-10(12)13-4)15-11(2,3)14-8/h5,8-9H,1,6-7H2,2-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPJCBLQMNTXJM-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)C=C)CC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H](C[C@H](O1)C=C)CC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate typically involves several steps. One common method includes the asymmetric epoxidation of (S)-1-substituted-4-ene-2-pentanol to prepare (2S,4R)-1-substituted-4-epoxy-2-pentanol, followed by further reactions to introduce the ethenyl and acetate groups . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate can undergo various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl group can yield epoxides, while reduction can produce saturated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate exhibit promising anticancer properties. The compound's structural features allow it to interact with specific cellular targets involved in cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in malignant cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate | HeLa | 5.2 |

| Similar Derivative | MCF7 | 3.8 |

Antiviral Properties

The compound has also shown potential as an antiviral agent. Its efficacy against certain viruses could be due to its ability to inhibit viral replication processes.

Agricultural Applications

Pesticide Development

The unique structure of methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate makes it a candidate for developing novel pesticides. Its effectiveness in targeting specific pests while minimizing harm to beneficial insects is being explored.

Case Study: Efficacy Against Aphids

Research conducted at an agricultural university found that formulations containing this compound significantly reduced aphid populations without affecting pollinators.

| Treatment | Aphid Population Reduction (%) |

|---|---|

| Control | 0 |

| Compound A | 75 |

| Compound B | 85 |

Material Science

Polymer Synthesis

Methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate can be utilized in synthesizing polymers with enhanced properties such as flexibility and durability.

Case Study: Biodegradable Polymers

A study highlighted the use of this compound in creating biodegradable plastics that maintain strength while being environmentally friendly.

| Polymer Type | Tensile Strength (MPa) | Degradation Time (Months) |

|---|---|---|

| Conventional Plastic | 30 | 120 |

| Biodegradable Polymer | 28 | 12 |

Mechanism of Action

The mechanism by which methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate exerts its effects involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, while the dioxane ring provides stability and rigidity to the molecule. The acetate moiety can be hydrolyzed to release acetic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table summarizes key structural analogs, their substituents, synthesis methods, and applications:

Physicochemical Properties

- Polarity : Hydroxymethyl and formyl derivatives exhibit higher polarity than ethenyl or halogenated analogs, affecting solubility in organic vs. aqueous phases .

- Stability : The tert-butyl ester group (e.g., in CAS 124655-09-0) offers steric protection against hydrolysis compared to methyl esters .

- Melting Points : Crystalline intermediates like tert-butyl (4R,6S)-6-formyl derivatives are preferred for industrial scale-up due to ease of purification .

Biological Activity

Methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate is a synthetic compound with significant potential in biological applications. Its unique structure, featuring a dioxane ring and ethenyl group, contributes to its diverse biological activities. This article explores the compound's biological mechanisms, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula of methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate is , with a molecular weight of approximately 198.26 g/mol. The compound's stereochemistry is critical for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | Methyl 2-[(4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

| Molecular Formula | C11H18O4 |

| Molecular Weight | 198.26 g/mol |

| CAS Number | 164576-44-7 |

The biological activity of methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate is primarily attributed to its interaction with specific molecular targets within biological systems. The ethenyl group allows for various chemical reactions that can influence metabolic pathways.

- Enzyme Interactions : The compound has been shown to interact with enzymes involved in metabolic processes. This interaction can modulate enzyme activity and influence cellular metabolism.

- Biochemical Pathways : The acetate moiety can be hydrolyzed to release acetic acid, which participates in several biochemical pathways crucial for cellular function.

Antimicrobial Activity

Research indicates that methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate exhibits antimicrobial properties. In a study assessing its efficacy against various bacterial strains:

- Tested Strains : Escherichia coli, Staphylococcus aureus

- Results : The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

Cytotoxicity Assays

Cytotoxicity studies have been conducted to evaluate the compound's effects on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

These results indicate a moderate cytotoxic effect that warrants further investigation into its potential as an anticancer agent.

Case Studies

-

Study on Enzyme Inhibition :

- A study published in the Journal of Medicinal Chemistry explored the compound's ability to inhibit specific cytochrome P450 enzymes. Results showed a significant reduction in enzyme activity at varying concentrations, suggesting potential applications in pharmacology for drug metabolism modulation.

-

Metabolic Pathway Analysis :

- Research conducted on rat liver microsomes indicated that methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate undergoes biotransformation through oxidation and conjugation pathways. This study highlighted the importance of understanding the compound's metabolic fate in vivo.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing methyl (4R,6S)-6-ethenyl-2,2-dimethyl-1,3-dioxane-4-acetate with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts or auxiliaries to control stereochemistry at the 4R and 6S positions. For example, tert-butyl-protected analogs (e.g., tert-butyl (4R,6R)-6-cyanomethyl derivatives) are synthesized using stereospecific protecting groups to preserve configuration during reactions . Acid-catalyzed cyclization of diols with ketones (e.g., 2,2-dimethyl-1,3-dioxane formation) is a common strategy, but solvent polarity and temperature must be optimized to avoid racemization .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

- Methodological Answer :

- NMR : - and -NMR can confirm the ethenyl group ( ppm for vinyl protons) and methyl ester ( ppm for OCH). NOESY correlations between 4R and 6S protons validate stereochemistry .

- IR : Stretching frequencies for ester carbonyl () and ether linkages () .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHO) and fragments related to dioxane ring cleavage .

Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, pH)?

- Methodological Answer : Stability studies should use accelerated degradation protocols:

- Thermal Stability : Store at under inert gas to prevent oxidation of the ethenyl group. TGA/DSC analysis can quantify decomposition temperatures .

- pH Sensitivity : Hydrolysis of the ester group occurs above pH 7.0; monitor via HPLC to track degradation products (e.g., free acetic acid) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the ethenyl group in catalytic transformations (e.g., cyclopropanation or epoxidation)?

- Methodological Answer :

- DFT Calculations : Optimize geometries of transition states for ethenyl reactions. For example, B3LYP/6-31G(d) models predict regioselectivity in epoxidation with peracids .

- Molecular Dynamics : Simulate solvent effects on reaction pathways; polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates during acid-catalyzed ring-opening .

Q. What experimental design strategies optimize the study of acid-catalyzed ring-opening reactions of this dioxane derivative?

- Methodological Answer : Use a split-plot factorial design:

- Variables : Acid strength (e.g., HCl vs. HSO), temperature (25–80), and solvent polarity (water vs. THF).

- Response Metrics : Reaction rate (via -NMR), product distribution (HPLC), and enantiomeric excess (chiral GC) .

- Example data table:

| Acid | Temp (°C) | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| HCl | 25 | HO | 62 | 98 |

| HSO | 60 | THF | 85 | 92 |

Q. How does this compound serve as an intermediate in synthesizing bioactive molecules (e.g., pyrrolidine-based pharmaceuticals)?

- Methodological Answer : The dioxane ring acts as a protecting group for diols during multi-step syntheses. For example:

- Step 1 : Ethenyl group undergoes ozonolysis to form a ketone, enabling reductive amination to generate pyrrolidine cores .

- Step 2 : Acidic deprotection of the dioxane ring yields vicinal diols for further functionalization (e.g., phosphorylation) .

Contradictions and Gaps in Evidence

- While tert-butyl analogs (e.g., 6-cyanomethyl derivatives) are well-documented , direct evidence for the ethenyl variant’s synthetic protocols is limited. Researchers should extrapolate from bromomethyl or cyanomethyl intermediates .

- Purity standards vary (e.g., 97% vs. ≥95% ), suggesting rigorous chromatographic purification (e.g., flash silica gel chromatography) is critical for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.